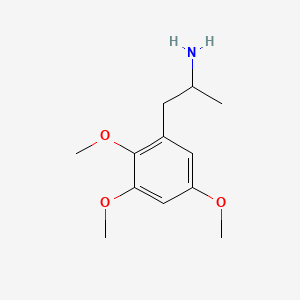

3,4-Methylenedioxy-n-propylcathinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a colorless gas with a faint petroleum-like odor and is the second simplest member of the alkene class of hydrocarbons . Propylene is a product of combustion from forest fires, cigarette smoke, and motor vehicle and aircraft exhaust . It is widely used in the production of various chemicals and materials, making it a crucial compound in the chemical industry.

Preparation Methods

Propylene is primarily produced through the steam cracking of hydrocarbons such as propane and naphtha . In steam cracking, hydrocarbons are heated to high temperatures, causing them to break down into smaller molecules, including propylene. The yield of propylene from steam cracking is about 15% . Another method for producing propylene is propane dehydrogenation, where propane is converted to propylene in the presence of a catalyst . This method is gaining popularity due to its higher yield and lower energy consumption compared to steam cracking .

Chemical Reactions Analysis

Propylene undergoes various chemical reactions, including:

Oxidation: Propylene can be oxidized to produce acrolein and acrylic acid.

Hydration: Propylene reacts with water in the presence of an acid catalyst to form isopropanol.

Polymerization: Propylene can be polymerized to form polypropylene, a widely used plastic.

Halogenation: Propylene reacts with halogens such as chlorine and bromine to form halogenated compounds.

Scientific Research Applications

Propylene has numerous applications in scientific research and industry:

Mechanism of Action

Propylene exerts its effects through various mechanisms depending on its application. For example, in the production of polypropylene, propylene undergoes polymerization, where its double bonds open up and link together to form long chains of polypropylene . In biological applications, propylene glycol acts as a solvent and humectant, helping to dissolve active ingredients and retain moisture .

Comparison with Similar Compounds

Propylene is similar to other alkenes such as ethylene and butylene. it has unique properties that make it valuable in specific applications:

Ethylene: Ethylene (CH₂=CH₂) is the simplest alkene and is used primarily in the production of polyethylene.

Propane: Propane (C₃H₈) is a saturated hydrocarbon and is used as a fuel.

Propylene’s unique combination of reactivity and stability makes it a versatile compound in various industrial and scientific applications.

Properties

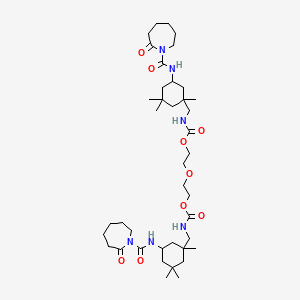

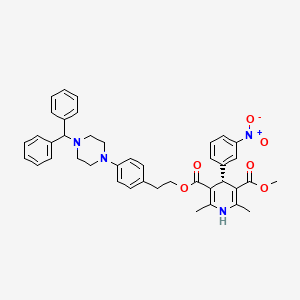

CAS No. |

201474-93-3 |

|---|---|

Molecular Formula |

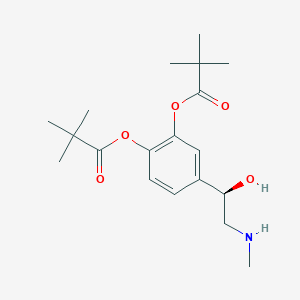

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(propylamino)propan-1-one |

InChI |

InChI=1S/C13H17NO3/c1-3-6-14-9(2)13(15)10-4-5-11-12(7-10)17-8-16-11/h4-5,7,9,14H,3,6,8H2,1-2H3 |

InChI Key |

YFVKHKCZBSGZPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(C)C(=O)C1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

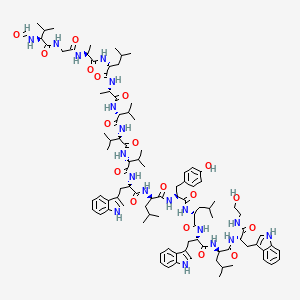

![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)